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molecular formula C7H2BrClF3I B065226 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene CAS No. 175205-55-7

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

Cat. No. B065226
M. Wt: 385.35 g/mol
InChI Key: RDWKEGGZLPOJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748624B2

Procedure details

1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene (8.0 g, 20.6 mmol) and CuCN (1.9 g, 20.6 mmol) were dissolved in DMF (20 mL) and heated 100° C. After 2 h the temperature was increased to 110° C. After 3 h the reaction was cooled to room temperature, diluted with DCM, filtered, concentrated, and purified via column chromatography to yield the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1I.[C:14]([Cu])#[N:15]>CN(C=O)C.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C(F)(F)F)Cl)I
Name
CuCN
Quantity
1.9 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the temperature was increased to 110° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h the reaction was cooled to room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C#N)C(=CC(=C1)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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